molecular formula C26H30N6O3S B2454326 4-isobutyl-N-isopropyl-1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111210-68-4

4-isobutyl-N-isopropyl-1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2454326
CAS RN: 1111210-68-4
M. Wt: 506.63
InChI Key:
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Description

The compound is a complex organic molecule that contains several functional groups and structural features. It includes an isobutyl group, an isopropyl group, a 1,2,4-triazole ring, a quinazoline ring, and a carboxamide group . These groups are common in many pharmaceuticals and biologically important compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, general strategies for synthesizing 1,2,4-triazole-containing scaffolds involve using 3-amino-1,2,4-triazole . The synthesis of these scaffolds is significant in drug discovery studies against various diseases .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms . The quinazoline is a fused ring system containing two nitrogen atoms .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the 1,2,4-triazole ring can participate in reactions with electrophiles due to the electron-rich nature of the nitrogen atoms .

Scientific Research Applications

Synthesis and Biological Activity Prediction

The synthesis and potential biological activities of derivatives of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, closely related to the compound , have been explored. These compounds were synthesized from corresponding methyl 3-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylates. Computer prediction using the PASS program suggested that these compounds have potential antineurotic activity, indicating a prospective use for male reproductive and erectile dysfunction treatment. Acute toxicity predictions classified them as slightly toxic or practically nontoxic substances, highlighting their safety for further investigation in pharmaceutical applications (Danylchenko, Drushlyak, & Kovalenko, 2016).

Antimicrobial Applications

Another study on closely related 1H-1,2,3-triazole-4-carboxamides, including triazoloquinazoline derivatives, demonstrated antimicrobial activities against primary pathogens such as Escherichia coli, Klebsiella pneumonia, and Staphylococcus aureus, among others. This suggests the utility of these compounds in developing new antimicrobial agents, offering a promising approach to combating infectious diseases (Pokhodylo, Manko, Finiuk, et al., 2021).

Chemical Structure and Reactivity

The chemical structure and reactivity of similar compounds, such as [1,2,4]triazoloquinazolinium betaines, have been extensively studied, providing insights into their potential applications in material science and organic synthesis. These studies include investigations of molecular rearrangements and electrophilic attack reactivity, contributing to a deeper understanding of the compound's chemical behavior and potential for further functionalization (Crabb, McCullough, Preston, et al., 1999).

Anticancer Applications

Research into structurally similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, has highlighted their antiproliferative effects against various cancer cell lines. This suggests that with further modification and testing, compounds like 4-isobutyl-N-isopropyl-1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide could potentially be developed into novel anticancer agents (Kaneko, Ninomiya, Yoshikawa, et al., 2020).

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. Given the biological importance of 1,2,4-triazole-containing compounds , it could potentially have useful pharmacological properties.

properties

IUPAC Name

1-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O3S/c1-15(2)13-31-24(35)20-11-8-18(23(34)27-16(3)4)12-21(20)32-25(31)29-30-26(32)36-14-22(33)28-19-9-6-17(5)7-10-19/h6-12,15-16H,13-14H2,1-5H3,(H,27,34)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZDPLWQLCQBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N3CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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